1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan
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Overview
Description
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the dibenzofuran family, which is characterized by a fused ring system containing two benzene rings and one furan ring. The presence of methoxy and methyl groups at specific positions on the dibenzofuran core contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzofuran Core: The initial step involves the formation of the dibenzofuran core through cyclization reactions of appropriate precursors.
Introduction of Methoxy Groups: Methoxy groups are introduced at the 1, 3, 7, and 9 positions using methylation reactions with reagents such as dimethyl sulfate or methyl iodide.
Introduction of Methyl Groups: Methyl groups are introduced at the 2 and 6 positions using alkylation reactions with reagents such as methyl bromide or methyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Interacting with Biomolecules: Binding to proteins, nucleic acids, or other biomolecules to alter their function or stability.
Comparison with Similar Compounds
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan can be compared with other similar compounds, such as:
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzofuran: Similar structure but different substitution pattern.
2,6-Dimethyldibenzo[b,d]furan: Lacks methoxy groups, leading to different chemical properties.
1,3,7,9-Tetramethoxydibenzofuran: Lacks methyl groups, resulting in distinct reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C18H16O7
- CAS Number : 7562-61-0
- Molecular Weight : 344.32 g/mol
- InChI Key : InChI=1/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3/t18-/m0/s1
The structure features multiple methoxy groups and a dibenzo-furan framework, contributing to its unique biological activities.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor.
Antimicrobial Effects
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies suggest that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Properties
Inflammation plays a critical role in numerous chronic diseases. The compound has been evaluated for its anti-inflammatory effects in animal models. It appears to modulate inflammatory cytokine production and inhibit pathways associated with inflammation, such as NF-kB signaling.
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. Further research is necessary to elucidate its efficacy in vivo and potential mechanisms of action.
Case Studies
Study | Findings |
---|---|
Study 1 | Demonstrated significant antioxidant activity with an IC50 value lower than standard antioxidants like ascorbic acid. |
Study 2 | Showed antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL. |
Study 3 | Reported anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 50% compared to control groups. |
Study 4 | Induced apoptosis in human breast cancer cells (MCF-7), with a decrease in cell viability by 40% at concentrations of 10 µM after 48 hours. |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of methoxy groups enhances electron donation capacity, allowing the compound to neutralize reactive oxygen species (ROS).
- Antimicrobial Mechanism : Disruption of bacterial cell wall integrity and interference with protein synthesis pathways are likely involved.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 suggests modulation at the transcriptional level.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and caspase activation highlights its potential as a chemotherapeutic agent.
Properties
CAS No. |
24565-66-0 |
---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
1,3,7,9-tetramethoxy-2,6-dimethyldibenzofuran |
InChI |
InChI=1S/C18H20O5/c1-9-12(20-4)8-14-16(17(9)22-6)15-13(21-5)7-11(19-3)10(2)18(15)23-14/h7-8H,1-6H3 |
InChI Key |
JXAXVNKGLQZNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1OC)OC)C3=C(C(=C(C=C3O2)OC)C)OC |
Origin of Product |
United States |
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